molecular formula C25H17BrN2O3 B11547930 1-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}naphthalen-2-yl 4-bromobenzoate

1-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}naphthalen-2-yl 4-bromobenzoate

Cat. No.: B11547930
M. Wt: 473.3 g/mol
InChI Key: VERGQLQICIATGP-YUMHPJSZSA-N
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Description

1-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]NAPHTHALEN-2-YL 4-BROMOBENZOATE is a complex organic compound that features a naphthalene ring system substituted with a phenylformamido group and a bromobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]NAPHTHALEN-2-YL 4-BROMOBENZOATE typically involves a multi-step process. The initial step often includes the formation of the naphthalene derivative, followed by the introduction of the phenylformamido group through a formylation reaction. The final step involves the esterification of the naphthalene derivative with 4-bromobenzoic acid under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the reactions efficiently. The purification process often involves recrystallization and chromatography techniques to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]NAPHTHALEN-2-YL 4-BROMOBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

1-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]NAPHTHALEN-2-YL 4-BROMOBENZOATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]NAPHTHALEN-2-YL 4-BROMOBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]NAPHTHALEN-2-YL 4-BROMOBENZOATE is unique due to its complex structure, which combines a naphthalene ring system with a phenylformamido group and a bromobenzoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H17BrN2O3

Molecular Weight

473.3 g/mol

IUPAC Name

[1-[(Z)-(benzoylhydrazinylidene)methyl]naphthalen-2-yl] 4-bromobenzoate

InChI

InChI=1S/C25H17BrN2O3/c26-20-13-10-19(11-14-20)25(30)31-23-15-12-17-6-4-5-9-21(17)22(23)16-27-28-24(29)18-7-2-1-3-8-18/h1-16H,(H,28,29)/b27-16-

InChI Key

VERGQLQICIATGP-YUMHPJSZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C\C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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